molecular formula C17H18N2O4 B2781176 methyl 1-(2-(1H-indol-3-yl)-2-oxoacetyl)piperidine-4-carboxylate CAS No. 4160-00-3

methyl 1-(2-(1H-indol-3-yl)-2-oxoacetyl)piperidine-4-carboxylate

Cat. No. B2781176
CAS RN: 4160-00-3
M. Wt: 314.341
InChI Key: YDPWQWSWHJQZTG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques like X-ray crystallography, nuclear magnetic resonance (NMR), and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them .


Chemical Reactions Analysis

The reactivity of a compound is influenced by its molecular structure. Techniques like NMR and infrared spectroscopy can be used to study the chemical reactions of a compound, by providing information about the changes in the molecular structure that occur during the reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and stability, can be determined using various analytical techniques. These properties are important for understanding how the compound behaves under different conditions .

Scientific Research Applications

Anticancer Research

Specific Scientific Field

Oncology and cancer research.

Summary

Indole derivatives have gained attention as potential anticancer agents. Methyl 1-[2-(1H-indol-3-yl)-2-oxoacetyl]piperidine-4-carboxylate may exhibit antiproliferative effects against cancer cells.

Methods of Application

    Synthesis

    The compound can be synthesized using appropriate methods. For example, the reaction of a suitable precursor with methyl 1-hydroxyindole-3-carboxylate followed by methylation provides the desired compound .

Results and Outcomes

  • Antiproliferative Activity : Methyl 1-[2-(1H-indol-3-yl)-2-oxoacetyl]piperidine-4-carboxylate may inhibit cancer cell growth. Quantitative data, such as IC50 values, can indicate its potency .

Antimicrobial Applications

Specific Scientific Field

Microbiology and infectious diseases.

Summary

Indole derivatives often exhibit antimicrobial properties. This compound could be explored as a potential antimicrobial agent.

Methods of Application

Results and Outcomes

  • Antimicrobial Efficacy : Assess the compound’s ability to inhibit microbial growth. Quantify its MIC values against specific pathogens .

Tubulin Polymerization Inhibition

Specific Scientific Field

Cell biology and pharmacology.

Summary

Indole derivatives can interfere with tubulin polymerization, affecting cell division and potentially serving as antimitotic agents.

Methods of Application

Results and Outcomes

  • Tubulin Inhibition : Determine whether the compound disrupts tubulin polymerization. Assess its potential as an antimitotic agent .

Anti-Inflammatory and Analgesic Properties

Specific Scientific Field

Pharmacology and inflammation research.

Summary

Indole derivatives have been explored for their anti-inflammatory and analgesic effects.

Methods of Application

Results and Outcomes

  • Anti-Inflammatory and Analgesic Effects : Quantify the reduction in inflammation and pain. Assess the compound’s potential for therapeutic use .

Phytoalexin Research

Specific Scientific Field

Plant biology and defense mechanisms.

Summary

Indole derivatives, including methyl 1-[2-(1H-indol-3-yl)-2-oxoacetyl]piperidine-4-carboxylate, may play a role as phytoalexins—natural compounds produced by plants in response to stress or pathogen attack.

Methods of Application

Results and Outcomes

  • Phytoalexin Activity : Determine if the compound contributes to plant defense. Explore its role in plant immunity .

Safety And Hazards

The safety and hazards associated with a compound are typically determined through toxicological studies. These studies can provide information about the compound’s potential effects on human health and the environment .

properties

IUPAC Name

methyl 1-[2-(1H-indol-3-yl)-2-oxoacetyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-23-17(22)11-6-8-19(9-7-11)16(21)15(20)13-10-18-14-5-3-2-4-12(13)14/h2-5,10-11,18H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDPWQWSWHJQZTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)C(=O)C(=O)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 1-[2-(1H-indol-3-yl)-2-oxoacetyl]piperidine-4-carboxylate

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